1-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(3,5-dimethoxybenzoyl)thiourea
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Overview
Description
1-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(3,5-dimethoxybenzoyl)thiourea is an organic compound that features a complex structure with a benzimidazole moiety and a thiourea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(3,5-dimethoxybenzoyl)thiourea typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of Phenyl Group: The benzimidazole derivative is then reacted with a phenyl halide in the presence of a base to form the 1-(3-phenyl)benzimidazole.
Introduction of Thiourea Linkage: The final step involves the reaction of the benzimidazole derivative with 3,5-dimethoxybenzoyl isothiocyanate to form the desired thiourea compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
1-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(3,5-dimethoxybenzoyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the benzimidazole ring can lead to the formation of dihydrobenzimidazole derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
1-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(3,5-dimethoxybenzoyl)thiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential anticancer properties, as it can inhibit certain enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 1-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(3,5-dimethoxybenzoyl)thiourea involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and proteins, altering their activity. For example, it may inhibit enzymes involved in DNA replication or repair, leading to anticancer effects.
Pathways Involved: The compound can interfere with cellular signaling pathways, such as those involved in cell cycle regulation and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene: Another benzimidazole derivative with applications in organic electronics.
1-Phenyl-2-benzimidazolylbenzene: Similar structure but lacks the thiourea linkage, used in coordination chemistry.
Uniqueness
1-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(3,5-dimethoxybenzoyl)thiourea is unique due to its combination of a benzimidazole moiety and a thiourea linkage, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a compound of significant interest in scientific research.
Properties
IUPAC Name |
N-[[3-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S/c1-29-17-11-15(12-18(13-17)30-2)22(28)27-23(31)24-16-7-5-6-14(10-16)21-25-19-8-3-4-9-20(19)26-21/h3-13H,1-2H3,(H,25,26)(H2,24,27,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHUIMROYBPDBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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